2-Methyl-2-pentenal, (2Z)-
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Overview
Description
2-Methyl-2-pentenal, also known as CH3CH2CH=c(CH3)cho or fema 3194, belongs to the class of organic compounds known as enals. These are an alpha, beta-unsaturated aldehyde of general formula RC=C-CH=O in which the aldehydic C=O function is conjugated to a C=C triple bond at the alpha, beta position. 2-Methyl-2-pentenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methyl-2-pentenal has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2-methyl-2-pentenal is primarily located in the cytoplasm. 2-Methyl-2-pentenal is a fruity, gassy, and green tasting compound that can be found in a number of food items such as tea, safflower, onion-family vegetables, and nuts. This makes 2-methyl-2-pentenal a potential biomarker for the consumption of these food products.
2-Methyl-2-pentenal is a hemiterpene.
Scientific Research Applications
Hydrogenation and Hydrodeoxygenation
Platinum, palladium, and copper catalysts supported on precipitated silica were studied for hydrodeoxygenation and hydrogenation of 2-methyl-2-pentenal. Platinum and palladium are primarily active for hydrogenation, with some decarbonylation. Copper catalyzes hydrogenation of both C=C and C=O bonds, with further hydrogenation forming 2-methyl-pentanol. At higher temperatures, copper catalyzes the hydrogenolysis of 2-methyl-pentanol (Pham, T., Lobban, L., Resasco, D., & Mallinson, R., 2009).
Synthesis with 2-Acetyl-γ-Butyrolactone
2-Methyl-1-pentenes with Cl and Br substitutions were synthesized using 2-acetyl-γ-butyrolactone as the starting compound. These compounds were transformed into Grignard compounds with chlorotrimethylsilane, yielding various substituted 2-methyl-1-pentenes (Münstedt, R., Wannagat, U., & Wrobel, D., 1984).
Skeletal Isomerization
The skeletal isomerization of 2-pentene molecules catalyzed by acidic ZSM-22 was investigated. The more likely pathway involves rearrangement of the carbenium ion into a protonated dimethylcyclopropane, forming relatively stable secondary carbenium ions as intermediates (Demuth, T., Rozanska, X., Benco, L., Hafner, J., Santen, V., & Toulhoat, H., 2003).
Kinetics of Hydrogenation
Kinetic studies on hydrogenation of 2-methyl-2-pentenal over Raney cobalt catalyst showed product formation of 2-methylpentan-1-ol, 2-methyl-2-penten-1-ol, and 2-methylpentanal. The formation rates were represented by Langmuir-type rate equations, suggesting different types of adsorbed species in the formation process (Hotta, K., & Kubomatsu, T., 1971).
Properties
CAS No. |
16958-22-8 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-2-methylpent-2-enal |
InChI |
InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4- |
InChI Key |
IDEYZABHVQLHAF-XQRVVYSFSA-N |
Isomeric SMILES |
CC/C=C(/C)\C=O |
SMILES |
CCC=C(C)C=O |
Canonical SMILES |
CCC=C(C)C=O |
16958-22-8 623-36-9 |
|
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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